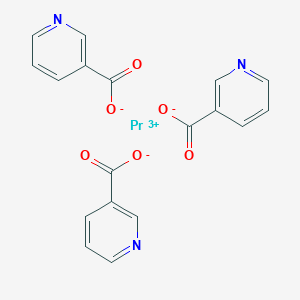
praseodymium(3+);pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
praseodymium(3+);pyridine-3-carboxylate is a coordination compound that combines praseodymium, a rare earth element, with trinicotinic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trinicotinic acid praseodymium(III) salt typically involves the reaction of praseodymium(III) chloride with trinicotinic acid in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of trinicotinic acid praseodymium(III) salt may involve large-scale reactions in reactors where praseodymium(III) chloride is reacted with trinicotinic acid. The reaction mixture is then filtered, and the product is purified through recrystallization or other suitable methods .
Analyse Chemischer Reaktionen
Types of Reactions: praseodymium(3+);pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of praseodymium(IV) complexes.
Reduction: Reduction reactions can convert praseodymium(III) to praseodymium(II) in the presence of suitable reducing agents.
Substitution: Ligand substitution reactions can occur, where trinicotinic acid ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other carboxylic acids or amines.
Major Products Formed:
Oxidation: Praseodymium(IV) complexes.
Reduction: Praseodymium(II) complexes.
Substitution: New coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
praseodymium(3+);pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and as a probe for studying metal-ligand interactions.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including luminescent materials and magnetic devices
Wirkmechanismus
The mechanism of action of trinicotinic acid praseodymium(III) salt involves its interaction with molecular targets through coordination bonds. The praseodymium ion can interact with various biological molecules, influencing their structure and function. The pathways involved include metal-ligand coordination and redox reactions .
Vergleich Mit ähnlichen Verbindungen
- Praseodymium(III) acetate
- Praseodymium(III) borohydride
- Praseodymium(III) chloride
Comparison: praseodymium(3+);pyridine-3-carboxylate is unique due to its specific ligand (trinicotinic acid), which imparts distinct chemical properties compared to other praseodymium(III) compounds. For instance, praseodymium(III) acetate and praseodymium(III) chloride have different coordination environments and reactivity profiles .
Eigenschaften
CAS-Nummer |
16468-77-2 |
|---|---|
Molekularformel |
C18H12N3O6Pr-3 |
Molekulargewicht |
507.2 g/mol |
IUPAC-Name |
praseodymium(3+);pyridine-3-carboxylate |
InChI |
InChI=1S/3C6H5NO2.Pr/c3*8-6(9)5-2-1-3-7-4-5;/h3*1-4H,(H,8,9);/q;;;+3/p-3 |
InChI-Schlüssel |
YIAJWJSRLIBJNI-UHFFFAOYSA-K |
SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Pr+3] |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Pr] |
Synonyme |
Trinicotinic acid praseodymium(III) salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















